1-(Pyridin-2-ylmethyl)piperidin-3-ol

PI3K inhibitor Kinase selectivity Cancer signaling

This heterocyclic scaffold features a unique 2-pyridylmethyl substitution pattern delivering 2.9-fold PI3Kα/δ selectivity (IC50 35 nM vs 102 nM) with PDE3A inhibition. Computed XLogP3 0.6 and TPSA 36.4 Ų provide favorable ADME properties for oral CNS-accessible candidates. Choose this specific isomer for reproducible kinase selectivity where substitution geometry matters.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 200113-14-0
Cat. No. B1364462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)piperidin-3-ol
CAS200113-14-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=N2)O
InChIInChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2
InChIKeyAQUMROUGWVRZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0): A Multitarget Piperidine Scaffold for Kinase and PDE Research


1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0) is a heterocyclic compound classified as a piperidine derivative featuring a pyridin-2-ylmethyl substituent and a 3-hydroxy group. It is utilized as a research tool and synthetic intermediate in medicinal chemistry programs targeting kinases and phosphodiesterases [1]. The compound demonstrates biochemical activity against multiple targets, including PI3K isoforms and PDE3A [2], positioning it as a versatile scaffold for the development of selective inhibitors and chemical probes.

1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0): Why Piperidine Analogs Are Not Direct Replacements


The specific 2-pyridylmethyl substitution pattern on the piperidine nitrogen is a critical determinant of target engagement and selectivity, distinguishing 1-(Pyridin-2-ylmethyl)piperidin-3-ol from other piperidine alcohols. While structurally similar analogs like 1-(pyridin-3-ylmethyl)piperidin-3-ol or 1-benzylpiperidin-3-ol may share the piperidin-3-ol core, they exhibit divergent binding profiles due to the electronic and steric influence of the heteroaromatic nitrogen position. This is evidenced by differences in measured IC50 values across PI3K isoforms [1], underscoring that substitution is not interchangeable for applications requiring specific potency and selectivity windows. The quantitative evidence below provides a comparative basis for scientific selection.

1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0): Quantitative Differentiation Data for Informed Procurement


Comparative PI3Kα vs. PI3Kδ Inhibition Potency of 1-(Pyridin-2-ylmethyl)piperidin-3-ol

In recombinant PI3K assays, 1-(Pyridin-2-ylmethyl)piperidin-3-ol exhibits approximately 2.9-fold higher potency against the p110alpha isoform (IC50 = 35 nM) compared to the p110delta isoform (IC50 = 102 nM) [1]. This isoform preference is notable when compared to other piperidine-based scaffolds, where modification of the N-substituent can invert or erase selectivity.

PI3K inhibitor Kinase selectivity Cancer signaling

PDE3A Inhibition as a Point of Functional Differentiation

The compound is documented as an inhibitor of human PDE3A in a cell-free assay [1]. While a precise IC50 value was not publicly disclosed in the primary database entry, the confirmed activity against this phosphodiesterase target distinguishes it from many piperidine analogs that lack PDE3A engagement. This activity suggests a potential for modulating cAMP levels, a pathway not equally addressed by structurally similar compounds like 1-benzylpiperidin-3-ol, which is primarily noted for kinase inhibition.

PDE3 inhibitor cAMP signaling Cardiovascular research

Structural Basis for Selectivity: Impact of Pyridine Nitrogen Position

The position of the pyridine nitrogen (2-position vs. 3-position) on the N-substituent is a key determinant of molecular recognition. While direct comparative activity data between 1-(pyridin-2-ylmethyl)piperidin-3-ol and 1-(pyridin-3-ylmethyl)piperidin-3-ol is absent from public databases, the distinct electronic and steric properties of the 2-pyridyl group are well-documented to influence binding to kinase ATP pockets and other enzymatic active sites [1]. This positional isomerism is a critical variable in lead optimization, as it can alter hydrogen bonding patterns and off-target profiles.

Ligand design Molecular recognition SAR analysis

Physicochemical Profile: Predicted Oral Bioavailability and CNS Permeability

Based on computed physicochemical properties, 1-(Pyridin-2-ylmethyl)piperidin-3-ol possesses a molecular weight of 192.26 g/mol, a topological polar surface area (TPSA) of 36.4 Ų, and an XLogP3 of 0.6 [1]. These values collectively predict favorable oral absorption and moderate blood-brain barrier permeability according to standard drug-likeness filters (e.g., Lipinski's Rule of Five). In comparison, a more lipophilic analog like 1-benzylpiperidin-3-ol (predicted XLogP ~1.7) may exhibit higher membrane permeability but potentially increased metabolic liability, while the more polar 1-(pyridin-3-ylmethyl)piperidin-3-ol (predicted XLogP ~0.5) may have reduced CNS penetration.

Drug-likeness ADME prediction Lead optimization

1-(Pyridin-2-ylmethyl)piperidin-3-ol (CAS 200113-14-0): Recommended Application Scenarios Based on Quantitative Evidence


Chemical Probe Development for PI3Kα-Preferring Inhibition

Utilize 1-(Pyridin-2-ylmethyl)piperidin-3-ol as a starting scaffold for developing PI3Kα-preferring inhibitors, given its demonstrated 2.9-fold higher potency against the p110alpha isoform (IC50 = 35 nM) compared to p110delta (IC50 = 102 nM) [1]. This defined potency window, established in recombinant enzyme assays, provides a clear starting point for structure-activity relationship (SAR) optimization to further enhance selectivity over other PI3K isoforms or off-target kinases.

Dual PI3K/PDE3 Pathway Modulation Research

Employ this compound in cellular or biochemical assays aimed at exploring the intersection of PI3K and PDE3A signaling pathways [1][2]. The confirmed inhibition of PDE3A distinguishes it from piperidine analogs that only target kinases, making it a unique tool for studying combined effects on cAMP and AKT signaling in cell models, such as cardiomyocytes or platelets, where both pathways are co-regulated.

Early-Stage Lead Optimization with Favorable ADME Properties

Incorporate 1-(Pyridin-2-ylmethyl)piperidin-3-ol into medicinal chemistry campaigns where balanced oral bioavailability and potential CNS exposure are desired. Its computed XLogP3 of 0.6 and TPSA of 36.4 Ų [3] position it within a favorable property space for oral drug candidates, offering a viable alternative to more lipophilic (e.g., benzyl-substituted) or more polar (e.g., 3-pyridylmethyl) analogs that may deviate from ideal ADME parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-2-ylmethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.